molecular formula C13H14N6O B1436905 N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine CAS No. 1188304-98-4

N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine

Cat. No. B1436905
CAS RN: 1188304-98-4
M. Wt: 270.29 g/mol
InChI Key: SBZPSDULPHZFIB-UHFFFAOYSA-N
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Description

N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine, also known as N3E4P1HPD, is a novel compound that has been recently synthesized and studied for its potential use in a variety of scientific research applications. It is a heterocyclic compound, consisting of nitrogen, oxygen, hydrogen, and carbon atoms, and is of particular interest due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Reactions

Researchers have been actively exploring the synthesis of novel compounds with the pyrazole and oxadiazole moieties, given their significant potential in various fields. For instance, the work by Matiichuk, Potopnyk, and Obushak (2009) delved into the synthesis and reactions of compounds related to pyrazole and oxadiazole, demonstrating their versatility in forming new chemical structures through reactions with malonic acid and other reagents, leading to various derivatives with potential application in medicinal chemistry and material science Matiichuk, Potopnyk, & Obushak, 2009.

Biological Screening and Pharmacological Evaluation

Compounds featuring the pyrazole and oxadiazole scaffolds have been evaluated for their biological activities. For example, Kulkarni et al. (2021) synthesized a series of pyrazolyl-1,2,4-oxadiazole derivatives and screened them for antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents Kulkarni, Sarda, Khandebharad, Farooqui, & Agrawal, 2021. Similarly, Faheem (2018) investigated the pharmacological potential of oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions, underscoring the therapeutic potential of these compounds Faheem, 2018.

Insecticidal Activity and SAR Studies

The insecticidal activities of anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been a subject of interest due to their effectiveness against pests. Qi et al. (2014) synthesized a series of such analogs and evaluated their insecticidal activities against Plutella xylostella, providing insights into the structure-activity relationships that could guide the development of new insecticides Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014.

Corrosion Inhibition and Antimicrobial Applications

The corrosion inhibition properties and antimicrobial activities of pyrazole and pyrazolone derivatives have also been explored. Sayed et al. (2018) investigated the efficiency of these compounds as corrosion inhibitors for copper alloy and evaluated their antimicrobial activities, highlighting their potential in industrial applications Sayed, Azab, Anwer, Raouf, & Negm, 2018.

properties

IUPAC Name

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-2-15-12-9(10(14)17-18-12)13-16-11(19-20-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H4,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZPSDULPHZFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
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N3-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine

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